molecular formula C20H38O5 B081459 (R*,S*)-10-Acetoxy-9-hydroxyoctadecanoic acid CAS No. 13980-33-1

(R*,S*)-10-Acetoxy-9-hydroxyoctadecanoic acid

Cat. No. B081459
CAS RN: 13980-33-1
M. Wt: 358.5 g/mol
InChI Key: HLAIKHVEJBSLQS-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R*,S*)-10-Acetoxy-9-hydroxyoctadecanoic acid, commonly known as vernolic acid, is a naturally occurring fatty acid found in the seeds of many plants. It is a mono-unsaturated fatty acid with a unique chemical structure that makes it an attractive target for scientific research. In

Scientific Research Applications

Vernolic acid has attracted attention from researchers due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects. Additionally, vernolic acid has been found to improve lipid metabolism and reduce cholesterol levels in animal models. These properties make it a promising candidate for the development of new drugs and therapies.

Mechanism Of Action

The mechanism of action of vernolic acid is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. For example, vernolic acid has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and activate the AMPK signaling pathway, which is involved in lipid metabolism and glucose homeostasis.

Biochemical And Physiological Effects

Vernolic acid has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, improve lipid metabolism, and lower cholesterol levels. Additionally, vernolic acid has been found to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. These effects make it a promising candidate for the development of new drugs and therapies.

Advantages And Limitations For Lab Experiments

One advantage of using vernolic acid in lab experiments is its relatively low toxicity compared to other drugs and compounds. Additionally, vernolic acid is readily available and can be synthesized in large quantities. However, one limitation of using vernolic acid in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to animals or cells in culture.

Future Directions

There are many potential future directions for research on vernolic acid. One area of interest is the development of new drugs and therapies based on the therapeutic properties of vernolic acid. Additionally, further research is needed to fully understand the mechanism of action of vernolic acid and its effects on various signaling pathways in the body. Finally, more studies are needed to investigate the potential side effects of vernolic acid and its safety profile in humans.

Synthesis Methods

Vernolic acid can be obtained from the seeds of various plants, including Vernonia galamensis, Vernonia anthelmintica, and Euphorbia lagascae. However, the yield of vernolic acid from these sources is low, and the purification process is complex. Therefore, chemical synthesis methods have been developed to produce vernolic acid in large quantities. The most commonly used method involves the epoxidation of oleic acid followed by hydrolysis of the epoxide ring.

properties

CAS RN

13980-33-1

Product Name

(R*,S*)-10-Acetoxy-9-hydroxyoctadecanoic acid

Molecular Formula

C20H38O5

Molecular Weight

358.5 g/mol

IUPAC Name

(9S,10R)-10-acetyloxy-9-hydroxyoctadecanoic acid

InChI

InChI=1S/C20H38O5/c1-3-4-5-6-9-12-15-19(25-17(2)21)18(22)14-11-8-7-10-13-16-20(23)24/h18-19,22H,3-16H2,1-2H3,(H,23,24)/t18-,19+/m0/s1

InChI Key

HLAIKHVEJBSLQS-RBUKOAKNSA-N

Isomeric SMILES

CCCCCCCC[C@H]([C@H](CCCCCCCC(=O)O)O)OC(=O)C

SMILES

CCCCCCCCC(C(CCCCCCCC(=O)O)O)OC(=O)C

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)O)O)OC(=O)C

Other CAS RN

13980-33-1

Origin of Product

United States

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